molecular formula C14H15FN2O4S B2368849 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2309189-64-6

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2368849
CAS No.: 2309189-64-6
M. Wt: 326.34
InChI Key: UFLXAAPPWHCIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contributes to the stereochemistry of the molecule .

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including those with azetidine and pyrrolidine rings, is a critical area of research due to their potential in medicinal chemistry. For instance, the Julia–Kocienski reaction has been employed to prepare precursors of fluorinated four-membered rings, highlighting the utility of fluorosulfones in accessing compounds with significant biological activity (Laporte et al., 2015). This research underscores the relevance of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione in synthesizing compounds with potential pharmacological applications.

Antitumor Agents

Sulfonamide derivatives, closely related to the chemical structure , have been designed and synthesized with the intention of obtaining potent antitumor agents. These compounds exhibit high antitumor activity and low toxicity, exemplified by the therapeutic index of 47.55, suggesting the importance of such structures in developing new cancer treatments (Huang et al., 2001).

Radioisotope Labeling for PET Imaging

The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of significant research. Fluorine-18 labeled pyridine-based maleimide reagents have been synthesized for the prosthetic labeling of peptides and proteins, demonstrating the utility of fluorinated compounds in biomedical imaging. This approach allows for selective conjugation with thiol groups, facilitating the development of new radiopharmaceuticals for PET (de Bruin et al., 2005).

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXAAPPWHCIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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